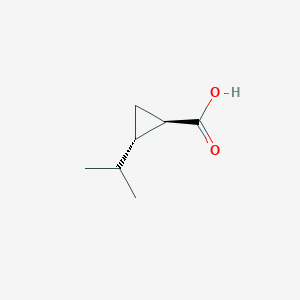

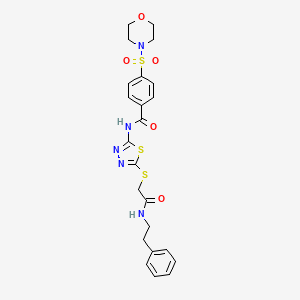

![molecular formula C19H22ClN5O2 B2409545 9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-69-8](/img/structure/B2409545.png)

9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives are found to have a wide range of chemotherapeutic effects including angiogenic , enzyme inhibitory effects , and anti-leshiminal activity . They have also been used as analgesics and anti-parkinsonian agents , as modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1) , as anticancer agents , as pesticides , as phosphate inhibitors , for treatment of circulatory system diseases . They are also known to have antimicrobial , anti-inflammatory , and anti-insecticidal properties in addition to acetyl cholinesterase inhibitory activity .

Synthesis Analysis

A series of thiazolopyrimidine derivatives have been synthesized via multicomponent reaction and tested for biological activities . This research aims to develop a new synthetic method of poly fused pyrimidines under microwave irradiation . The microwave-assisted technique is preferable due to the yield enhancements attained, time saving, and environmental safety reactions .Molecular Structure Analysis

The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .Chemical Reactions Analysis

6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo . Thiazolopyrimidine derivatives reacted with carbon disulphide to produce 11-aryl-11H .科学的研究の応用

Anticancer Properties

The compound has been investigated for its antitumor activities. Specifically, a series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates. Compound 4e, containing an m-methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, displayed potent inhibitory activity against HL-60 and HeLa cells. Flow cytometry studies revealed S-phase arrest and apoptosis induction in HL-60 cells treated with 4e. The compound’s effect on lysosomes and mitochondria suggests a lysosome-nonmitochondrial pathway for apoptosis induction .

Antiviral Activity

While not extensively studied, novel purine derivatives containing a 1,4-pentadien-3-one moiety have been designed and synthesized. These compounds may exhibit antiviral properties, although further investigation is needed .

Cyanation Reactions

A direct regioselective C-H cyanation of purines has been developed. This process involves sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, and base-mediated elimination of triflous acid (CF3SO2H). Such reactions could have applications in synthetic chemistry and drug discovery .

Potential Antifolate Applications

Given its structural features, this compound may interact with folate-dependent enzymes, including dihydrofolate reductase (DHFR), thymidylate synthase, and purine synthesis GAR formyltransferase (GARFT). Nonclassical antifolates like this compound are generally more lipophilic and can enter cells through passive diffusion. Investigating its effects on these enzymes could reveal additional therapeutic applications .

Mechanistic Studies

Understanding the precise mechanisms underlying its antiproliferative and apoptotic effects is crucial. Investigating interactions with cellular components, such as lysosomes and mitochondria, will shed light on its mode of action.

特性

IUPAC Name |

9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIMYFGMPVTQQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-chlorophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)

![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)